molecular formula C21H22N2O3S2 B1225523 2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE

2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE

Cat. No.: B1225523
M. Wt: 414.5 g/mol
InChI Key: ZNASCFNVWPEJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex heterocyclic compound that features a thiazole ring fused with a quinoline structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of quinoline-2(1H)-thione with substituted benzaldehydes under specific conditions . The reaction conditions often include the use of catalysts such as sodium ethoxide and solvents like ethanol to facilitate the formation of the desired thiazoloquinoline structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or quinoline rings .

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C21H22N2O3S2/c1-21(2)19-18(14-11-13(24-3)7-8-15(14)22-21)20(27)23(28-19)12-6-9-16(25-4)17(10-12)26-5/h6-11,22H,1-5H3

InChI Key

ZNASCFNVWPEJQA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
Reactant of Route 3
Reactant of Route 3
2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
Reactant of Route 4
Reactant of Route 4
2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
Reactant of Route 5
Reactant of Route 5
2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
Reactant of Route 6
2-(3,4-DIMETHOXYPHENYL)-8-METHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE

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